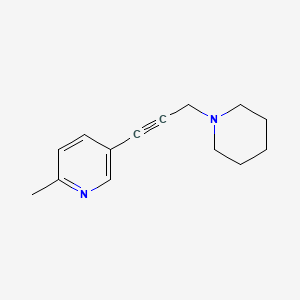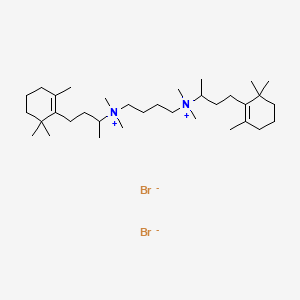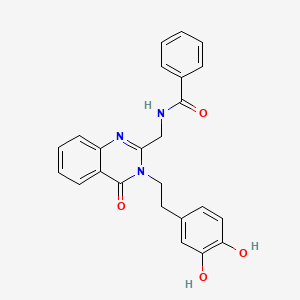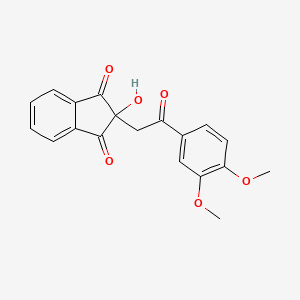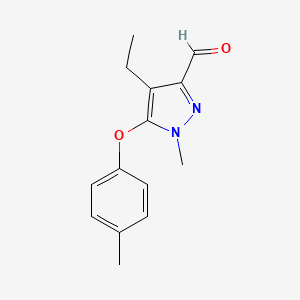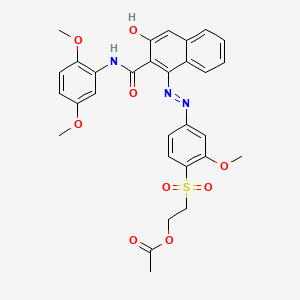
2-(((4-(2-(N-(2,5-Dimethoxyphenyl)carbamoyl)-3-hydroxynaphthyl)azo)-2-methoxyphenyl)sulphonyl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate typically involves a multi-step process The initial step often includes the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic amine
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction parameters, such as temperature, pH, and reaction time, is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the cleavage of the azo group, resulting in the formation of amines.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group can be replaced by another under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form covalent bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include enzyme inhibition, protein modification, and signal transduction interference.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate
- 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl benzoate
- 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl propionate
Uniqueness
The uniqueness of 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
79641-13-7 |
|---|---|
Fórmula molecular |
C30H29N3O9S |
Peso molecular |
607.6 g/mol |
Nombre IUPAC |
2-[4-[[2-[(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthalen-1-yl]diazenyl]-2-methoxyphenyl]sulfonylethyl acetate |
InChI |
InChI=1S/C30H29N3O9S/c1-18(34)42-13-14-43(37,38)27-12-9-20(16-26(27)41-4)32-33-29-22-8-6-5-7-19(22)15-24(35)28(29)30(36)31-23-17-21(39-2)10-11-25(23)40-3/h5-12,15-17,35H,13-14H2,1-4H3,(H,31,36) |
Clave InChI |
QIBSZZKCSWFZAT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCS(=O)(=O)C1=C(C=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)O)C(=O)NC4=C(C=CC(=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


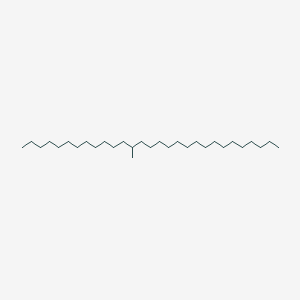
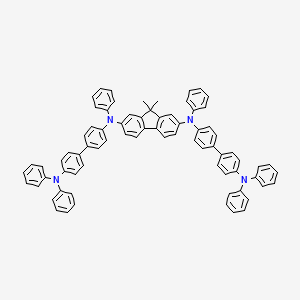
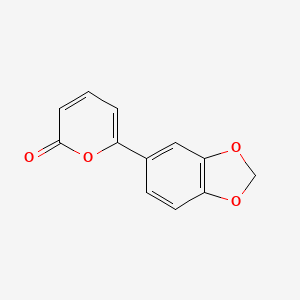
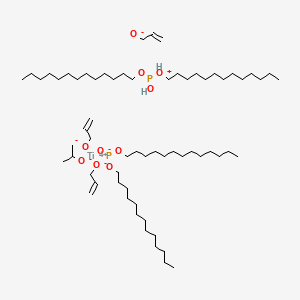

![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)


